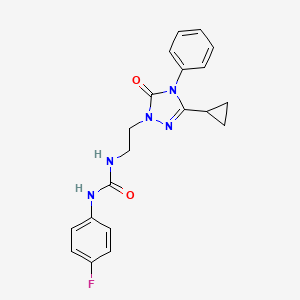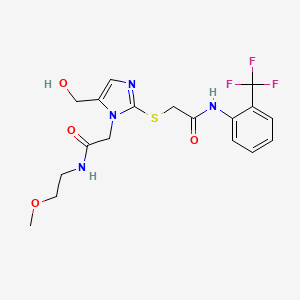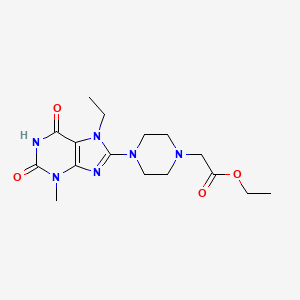![molecular formula C17H12ClF3N2O3 B2599399 3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate CAS No. 338420-73-8](/img/structure/B2599399.png)
3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Activity Coefficients and Separation Applications
Research by Domańska et al. (2016) explores the activity coefficients at infinite dilution for various solutes in ionic liquids, highlighting their potential as alternative solvents for separation problems, such as the separation of alkenes from alkanes. This work underscores the importance of understanding solute-solvent interactions, which could be relevant for applications involving complex organic compounds like the one (Domańska et al., 2016).
Cycloaddition Reactions in Synthesis
The utility of [4 + 3] cycloaddition reactions for synthesizing functionalized seven-membered carbocycles is detailed by Rigby and Pigge (1998, 2004). Such reactions are pivotal in organic chemistry for constructing medium-sized carbocycles, which might be relevant for the synthesis or modification of complex structures like the queried compound (Rigby & Pigge, 1998).
Oxidation Reactions and Environmental Impacts
The review on the oxidation of cyclohexene by Cao et al. (2018) discusses selective catalytic oxidation processes, which could be applicable to the functionalization or degradation of cyclohexenyl-containing compounds in environmental or synthetic contexts (Cao et al., 2018).
Proline and Pyrroline-5-Carboxylate in Plant Defense
Research by Qamar, Mysore, and Senthil-Kumar (2015) explores the role of proline and pyrroline-5-carboxylate metabolism in plant defense, providing insights into biochemical pathways that could be relevant to understanding the biological activity or biosynthesis of compounds with similar structural features (Qamar et al., 2015).
Pyrrolidine in Drug Discovery
A review by Li Petri et al. (2021) on the use of the pyrrolidine scaffold in drug discovery emphasizes the versatility and biological relevance of nitrogen heterocycles, which could be related to the pyrrole component of the queried compound (Li Petri et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries. They are thought to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . It is expected that many novel applications of these compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
(3-oxocyclohexen-1-yl) 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3/c18-13-7-10(17(19,20)21)9-22-15(13)23-6-2-5-14(23)16(25)26-12-4-1-3-11(24)8-12/h2,5-9H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHUJFJKVXVZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)OC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2599316.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2599317.png)

![Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)

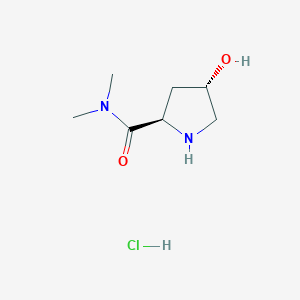
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)
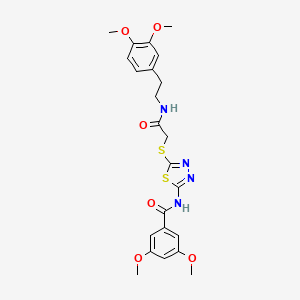
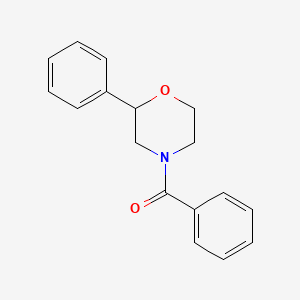
![Ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)
![N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2599329.png)
